molecular formula C20H23NO3S B2423685 N-cyclopropyl-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(thiophen-3-ylmethyl)acetamide CAS No. 1286719-21-8

N-cyclopropyl-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(thiophen-3-ylmethyl)acetamide

Cat. No. B2423685
CAS RN: 1286719-21-8
M. Wt: 357.47
InChI Key: BIOZFYRWEJIJKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(thiophen-3-ylmethyl)acetamide is a useful research compound. Its molecular formula is C20H23NO3S and its molecular weight is 357.47. The purity is usually 95%.
BenchChem offers high-quality N-cyclopropyl-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(thiophen-3-ylmethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopropyl-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(thiophen-3-ylmethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antitumor Activity

N-cyclopropyl-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(thiophen-3-ylmethyl)acetamide, as part of its structural class, has been utilized in the synthesis of novel heterocyclic compounds demonstrating significant antitumor activities. For instance, various derivatives incorporating thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings have been synthesized and evaluated for their antiproliferative activity against multiple human cancer cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268). These studies reveal the potential of such compounds in developing new anticancer therapies (Shams et al., 2010).

Crystal Structure and Biological Activity

The crystal structure and biological activity of this compound and its derivatives have been investigated, offering insights into their potential pharmacological applications. The crystal structure determination has facilitated understanding of the molecular interactions that may contribute to its biological activities, including moderate herbicidal and fungicidal effects. This underscores the versatility of the compound in various scientific research areas beyond oncology, hinting at agricultural applications (霍静倩 et al., 2016).

Antimicrobial and Hemolytic Activity

Research into 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives, which share structural features with N-cyclopropyl-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(thiophen-3-ylmethyl)acetamide, has shown promising antimicrobial and hemolytic activities. These studies highlight the potential of such compounds in developing new antimicrobial agents with reduced toxicity, addressing the urgent need for new treatments in the face of rising antimicrobial resistance (Gul et al., 2017).

Novel Dye Synthesis for Antimicrobial Textile Finishing

The compound's derivatives have also been explored for the synthesis of novel dyes with antimicrobial properties suitable for textile finishing. This research indicates the potential for developing new textile materials that can actively combat microbial growth, contributing to hygiene and health safety in various applications (Shams et al., 2011).

properties

IUPAC Name

N-cyclopropyl-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(thiophen-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3S/c1-20(2)10-15-4-3-5-17(19(15)24-20)23-12-18(22)21(16-6-7-16)11-14-8-9-25-13-14/h3-5,8-9,13,16H,6-7,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIOZFYRWEJIJKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)N(CC3=CSC=C3)C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.